molecular formula C9H8Cl2O2 B2641436 3-(2,5-Dichlorophenyl)propanoic acid CAS No. 68034-76-4

3-(2,5-Dichlorophenyl)propanoic acid

Cat. No.: B2641436
CAS No.: 68034-76-4
M. Wt: 219.06
InChI Key: NPCALKBOEAOXNJ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of propanoic acid where the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)propanoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2,5-Dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)propanoic acid
  • 2-(2,5-Dichlorophenyl)propanoic acid
  • 4-(2,5-Dichlorophenyl)butanoic acid

Uniqueness

3-(2,5-Dichlorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCALKBOEAOXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68034-76-4
Record name 68034-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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